
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
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Overview
Description
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride typically involves the esterification of optically pure (2R,3S)-2-amino-3-hydroxybutanoic acid. This process can be achieved through various methods, including chemoenzymatic routes that offer high enantioselectivity . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to optimize yield and purity. The use of biocatalysts, such as epoxide hydrolase-producing strains, has been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, amines, and substituted analogs. These products can have different biological and chemical properties, making them valuable in various applications.
Scientific Research Applications
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.
Industry: Utilized in the production of bioactive compounds and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride include:
- Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity. Its distinct configuration allows it to interact with enzymes and receptors in a unique manner, leading to specific biological effects that are not observed with other similar compounds.
Biological Activity
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate; hydrochloride, also known as ethyl L-threoninate hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is notable for its potential therapeutic applications and its role in various biochemical pathways.
- Molecular Formula : C₆H₁₄ClNO₃
- Molecular Weight : 183.63 g/mol
- IUPAC Name : Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride
- CAS Number : 39994-70-2
The biological activity of ethyl (2R,3S)-2-amino-3-hydroxybutanoate is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. Its chiral nature allows for selective binding to target molecules, which can modulate biological activity and therapeutic effects.
Enzymatic Interactions
The compound's amino and hydroxyl groups can form hydrogen bonds with enzymes, facilitating biochemical reactions. Studies indicate that this compound may influence anabolic hormone secretion and muscle recovery during exercise, acting as an ergogenic dietary supplement .
Biological Activity and Therapeutic Applications
-
Metabolic Regulation :
- Ethyl (2R,3S)-2-amino-3-hydroxybutanoate plays a role in metabolic pathways by influencing the activity of enzymes involved in amino acid metabolism.
- Its ability to modulate metabolic processes makes it a candidate for research in metabolic disorders.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may exhibit neuroprotective properties by interacting with pathways related to neuroinflammation and oxidative stress .
- Research indicates that similar compounds can affect the NLRP3 inflammasome pathway, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Ergogenic Benefits :
Comparative Analysis with Similar Compounds
To understand the unique properties of ethyl (2R,3S)-2-amino-3-hydroxybutanoate, it is useful to compare it with other related compounds:
Compound Name | Stereochemistry | Biological Activity |
---|---|---|
Ethyl (2R,3S)-2-amino-3-hydroxybutanoate | 2R, 3S | Neuroprotective, ergogenic |
Ethyl (2S,3S)-2-amino-3-hydroxybutanoate | 2S, 3S | Potentially different biological effects |
Ethyl (2R,3R)-2-amino-3-hydroxybutanoate | 2R, 3R | Different binding affinities |
The stereochemistry of these compounds significantly influences their biological activity and interaction with target sites.
Case Studies
- Neuroinflammation Modulation :
- Exercise Performance Enhancement :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : A common approach involves esterification of the corresponding β-hydroxy-β-amino acid using ethanol under acidic conditions. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. Post-synthesis, purification via reversed-phase C18 chromatography (acetonitrile/water gradients) ensures purity . To confirm stereochemical integrity, circular dichroism (CD) spectroscopy or chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended .
Q. How should researchers handle and store ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride to maintain its stability?
- Methodological Answer : The compound should be stored in airtight containers at +5°C in a desiccated environment to prevent hydrolysis of the ester moiety. Stability studies indicate degradation occurs above 150°C, producing hazardous byproducts like HCl gas; thus, avoid exposure to oxidizers or high heat . For transport, room temperature is acceptable if sealed under inert gas .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR (DMSO-d6 or D2O) resolve the stereochemistry at C2 and C3. Key signals include δ 1.2–1.4 ppm (ethyl CH3), δ 3.8–4.2 ppm (hydroxy and amino protons), and δ 4.5–5.0 ppm (ester carbonyl) .
- LCMS : Electrospray ionization (ESI+) detects the molecular ion [M+H]+ at m/z 208.1 (free base) and confirms HCl adducts .
- HPLC : Use a C18 column (e.g., Waters XBridge™) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for purity analysis .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, and what metrics define acceptable enantiomeric excess (ee)?
- Methodological Answer : Enantiomeric impurities (e.g., 2S,3R diastereomers) can be resolved via preparative chiral chromatography or kinetic resolution using lipases (e.g., Candida antarctica). Acceptable ee for pharmaceutical intermediates is typically ≥99%, validated by chiral HPLC with a Daicel Chiralcel® OD-H column (hexane/isopropanol with 0.1% diethylamine) . For rigorous quantification, combine polarimetry ([α]D25 = +15° to +25° in methanol) with X-ray crystallography .
Q. What role does this compound play in peptidomimetic drug design, and what challenges arise in coupling reactions with amino acids?
- Methodological Answer : The β-amino acid scaffold mimics peptide backbones, enhancing metabolic stability. Challenges include steric hindrance at C3 during coupling. Optimize using coupling agents like HATU or EDC/NHS in DMF, with 4-methylmorpholine as a base. Monitor reaction progress via LCMS to avoid epimerization at C2 . For example, coupling with Boc-protected amino acids requires TFA deprotection post-reaction .
Q. How can researchers analyze decomposition pathways under accelerated stability conditions (e.g., heat, pH extremes)?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition onset (typically >150°C). For hydrolytic stability, incubate in buffers (pH 1–13) at 40°C for 14 days. Analyze by HPLC for degradation products (e.g., free β-amino acid at R_t 2.8 min vs. ester at R_t 5.2 min). Mass spectrometry identifies byproducts like 3-hydroxybutanoic acid (m/z 103.04) .
Q. What computational methods validate the stereoelectronic effects of the (2R,3S) configuration on biological activity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding interactions between the hydroxy/amino groups and target enzymes (e.g., enkephalinase). Molecular docking (AutoDock Vina) predicts binding affinities, correlating with in vitro IC50 values . Compare with (2S,3R) analogs to assess stereospecificity in enzyme inhibition .
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 |
InChI Key |
WHKKNTASOQMDMH-UYXJWNHNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)O)N.Cl |
Canonical SMILES |
CCOC(=O)C(C(C)O)N.Cl |
Origin of Product |
United States |
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